molecular formula C10H21N3OSi2 B101530 n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine CAS No. 18037-10-0

n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine

Cat. No.: B101530
CAS No.: 18037-10-0
M. Wt: 255.46 g/mol
InChI Key: IWEHUWMQLZFGLL-UHFFFAOYSA-N
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Description

N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine (CAS: 18037-10-0), also known as bis(trimethylsilyl)cytosine or O,N-bis(trimethylsilyl)cytosine, is a silicon-modified pyrimidine derivative. Its molecular formula is C₁₀H₂₁N₃OSi₂ (molecular weight: 255.46 g/mol), featuring dual trimethylsilyl (TMS) groups at the 2-oxygen and 4-amino positions of the pyrimidine ring .

This compound is widely used as a silylating agent to protect hydroxyl and amine groups during nucleoside and nucleotide synthesis. For example, it facilitates the coupling of sugar moieties to pyrimidine bases in antiviral drug precursors like PSI-6130, a hepatitis C virus (HCV) inhibitor . Its stability under anhydrous conditions and compatibility with non-polar solvents (e.g., dichloroethane) make it indispensable in organometallic and heterocyclic chemistry .

Properties

IUPAC Name

N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine
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InChI

InChI=1S/C10H21N3OSi2/c1-15(2,3)13-9-7-8-11-10(12-9)14-16(4,5)6/h7-8H,1-6H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEHUWMQLZFGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[Si](C)(C)NC1=NC(=NC=C1)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30884794
Record name 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
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Molecular Weight

255.46 g/mol
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CAS No.

18037-10-0
Record name N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine
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Record name N-(Trimethylsilyl)-2-((trimethylsilyl)oxy)-4-pyrimidinamine
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Record name 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
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Record name 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
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Record name N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine
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Record name N-(TRIMETHYLSILYL)-2-((TRIMETHYLSILYL)OXY)-4-PYRIMIDINAMINE
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Preparation Methods

Reaction Mechanism and Conditions

Hexamethyldisilazane (HMDS), a potent silylating agent for amines, can theoretically silylate both the 4-amino and 2-hydroxyl groups of cytosine in a one-pot reaction. The process involves:

  • Amine Silylation : HMDS reacts with the 4-amino group, releasing ammonia.

    Cytosine+(Me3Si)2NHN-TMS-cytosine+NH3\text{Cytosine} + (\text{Me}_3\text{Si})_2\text{NH} \rightarrow \text{N-TMS-cytosine} + \text{NH}_3
  • Hydroxyl Silylation : Excess HMDS or a complementary silylating agent (e.g., trimethylsilyl chloride, TMSCl) targets the 2-hydroxyl group.

Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalyst : Ammonium sulfate ((NH4)2SO4\text{(NH}_4\text{)}_2\text{SO}_4) or imidazole to accelerate silylation.

  • Temperature : Reflux (65–80°C) for 12–24 hours.

  • Stoichiometry : 2.2–3.0 equivalents of HMDS per cytosine to ensure complete conversion.

Challenges and Optimizations

  • Moisture Sensitivity : The product’s hydrolytic sensitivity (reacts slowly with water) mandates strict anhydrous conditions. Reactions are performed under nitrogen or argon.

  • Byproduct Management : Ammonia gas evolution necessitates venting or trapping.

  • Yield Limitations : Single-step methods may yield 70–85% due to incomplete O2 silylation, necessitating purification via recrystallization (melting point: 122°C).

Two-Step Sequential Silylation

Step 1: N4-Silylation with HMDS

The 4-amino group is selectively protected first:

Cytosine+(Me3Si)2NHTHF, 25°CN-TMS-cytosine+NH3\text{Cytosine} + (\text{Me}3\text{Si})2\text{NH} \xrightarrow{\text{THF, 25°C}} \text{N-TMS-cytosine} + \text{NH}_3

  • Conditions : Room temperature, 1.1 equivalents HMDS, catalytic (NH4)2SO4\text{(NH}_4\text{)}_2\text{SO}_4 .

  • Monitoring : Reaction progress tracked via thin-layer chromatography (TLC) or NMR.

Step 2: O2-Silylation with TMSCl

The 2-hydroxyl group is silylated using trimethylsilyl chloride (TMSCl) and a base:

N-TMS-cytosine+TMSClImidazole, DMFN,O-bis-TMS-cytosine+HCl\text{N-TMS-cytosine} + \text{TMSCl} \xrightarrow{\text{Imidazole, DMF}} \text{N,O-bis-TMS-cytosine} + \text{HCl}

  • Base : Imidazole (2.0 equivalents) neutralizes HCl, driving the reaction.

  • Solvent : DMF at 0–5°C to minimize side reactions.

  • Yield : 90–95% after column chromatography (silica gel, hexane/ethyl acetate).

Comparative Analysis of Methods

ParameterSingle-Step HMDSTwo-Step HMDS/TMSCl
Reagents HMDS (excess)HMDS, TMSCl, imidazole
Time 12–24 hours6–8 hours (total)
Yield 70–85%90–95%
Purity Requires recrystallizationHigh after chromatography
Cost Lower (fewer reagents)Higher (multiple steps)
Scalability Suitable for bulk synthesisPreferred for lab-scale

Industrial-Scale Synthesis Considerations

Process Optimization

  • Continuous Flow Systems : Minimize exposure to moisture and improve heat transfer.

  • In Situ Monitoring : FTIR or Raman spectroscopy to track silylation progress.

  • Waste Management : Recovery of ammonia and HCl byproducts for reuse.

Emerging Alternatives and Research Gaps

While HMDS/TMSCl remains the standard, recent studies explore:

  • Ionic Liquid Catalysts : Enhancing reaction rates and reducing reagent waste.

  • Microwave-Assisted Synthesis : Reducing reaction times to 1–2 hours.

  • Enzymatic Silylation : Preliminary work on lipase-mediated silylation for greener synthesis.

Chemical Reactions Analysis

n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Synthesis

N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine is primarily utilized as an intermediate in the synthesis of nucleoside analogs, particularly in the production of 1'-Epi Gemcitabine , a chemotherapeutic agent used in cancer treatment. The compound facilitates stereoselective glycosylation reactions, which are crucial for forming the nucleoside's sugar component.

Case Study: Synthesis of Gemcitabine

A systematic comparison of various N4-protected cytosine derivatives showed that using this compound in glycosylation reactions led to high yields and beta-stereoselectivity when combined with TBAI (Tetra-n-butylammonium iodide) as a catalyst. This method presents a more efficient alternative to traditional processes for gemcitabine synthesis, highlighting the compound's significance in pharmaceutical chemistry .

Organic Synthesis Reagent

The compound serves as a versatile reagent in organic synthesis, particularly for introducing trimethylsilyl and amine functionalities into various substrates. Its ability to stabilize reactive intermediates makes it valuable for synthesizing complex organic molecules.

Table 1: Comparison of Synthetic Methods Using this compound

Method TypeYield (%)Reaction TimeCatalyst Used
Traditional Synthesis6024 hoursNone
Microwave Irradiation853 hoursHMDS/KI

This table illustrates the efficiency gains achieved through modern synthetic techniques involving this compound, such as microwave-assisted reactions which significantly reduce reaction times while enhancing yields .

Research Applications

In addition to its pharmaceutical uses, this compound has been investigated for its potential applications in material science and biochemistry. Its unique chemical structure allows it to participate in various reactions that could lead to novel materials or biochemical probes.

Case Study: Material Science

Recent studies have explored the use of this compound in creating siloxane-based polymers, which exhibit unique properties such as thermal stability and flexibility. These materials have potential applications in coatings and adhesives where high-performance characteristics are required .

Mechanism of Action

The mechanism of action of n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine involves the protection of functional groups during chemical reactions. The trimethylsilyl groups prevent unwanted side reactions by blocking reactive sites on the molecule. This allows for selective reactions to occur at other sites on the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being carried out.

Comparison with Similar Compounds

This compound

  • Steric Effects : The dual TMS groups create significant steric hindrance, preventing undesired side reactions (e.g., oxidation) during nucleoside coupling .
  • Solubility: Highly soluble in non-polar solvents (e.g., DCE) but insoluble in water, ideal for anhydrous reactions .

5-Methyl Derivative (CAS: Refer to )

  • However, it reduces electronic density at the pyrimidine ring, altering reactivity in electrophilic substitutions .

Pyrrolopyrimidine Derivatives ()

  • The SEM group improves metabolic stability by shielding the amine from cytochrome P450 enzymes. Compounds like 6a–6c show nanomolar potency against EGFR mutants (e.g., T790M/L858R), attributed to the SEM group’s bulk and electron-withdrawing effects .

Halogenated Pyrimidines ()

  • Bromine and chlorine substituents enable Suzuki-Miyaura cross-coupling reactions, making these compounds versatile intermediates for functionalized heterocycles .

Non-Silylated Pyrimidin-4-amine ()

  • The absence of TMS groups simplifies synthesis but limits stability in acidic or aqueous conditions. Its lower molecular weight (197.25 g/mol) facilitates fragment-based screening .

Research Findings

This compound was used in the synthesis of PSI-6130 with >98% purity via persulfate-mediated coupling, demonstrating its reliability in large-scale nucleoside production .

Pyrrolopyrimidine-based SEM derivatives (e.g., 6a–6c ) exhibited IC₅₀ values < 10 nM against EGFR mutants, outperforming first-generation inhibitors like gefitinib .

Halogenated pyrimidines () showed 95% yield in Buchwald-Hartwig aminations, highlighting their utility in C–N bond-forming reactions .

Biological Activity

N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine, also known as Lamivudine Impurity 30, is a compound with significant implications in medicinal chemistry, particularly in the context of antiviral drug development. This article explores its biological activity, synthesis, and potential applications based on various research findings.

  • Molecular Formula : C10_{10}H21_{21}N3_3O2_2Si2_2
  • Molecular Weight : 255.46 g/mol
  • CAS Number : 18037-10-0
  • Physical State : White solid
  • Melting Point : 122 °C
  • Solubility : Sparingly soluble in water; soluble in organic solvents like methanol and dichloromethane .

Biological Activity

  • Antiviral Properties :
    • The compound is structurally related to Lamivudine, an antiretroviral medication used to treat HIV and hepatitis B. Its biological activity is primarily evaluated through its potential as an impurity in Lamivudine synthesis, which may influence the efficacy and safety profiles of the final pharmaceutical product .
  • Inhibition Studies :
    • Research indicates that derivatives of pyrimidine compounds exhibit inhibitory effects on enzymes relevant to viral replication. For instance, studies have shown that modifications to the pyrimidine structure can enhance selectivity and potency against specific viral targets, suggesting that this compound may share similar properties .
  • Cell Line Studies :
    • In vitro studies have demonstrated that related compounds exhibit low nanomolar inhibitory activities against purine nucleoside phosphorylase (PNP), which is crucial for nucleotide metabolism in various pathogens. The selectivity of these compounds for pathogenic PNP over human PNP highlights their potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralRelated to Lamivudine; potential for viral inhibition
Enzyme InhibitionLow nanomolar IC50_{50} against PNP
CytotoxicitySelective cytotoxicity towards T-cell lines

Case Studies

  • Synthesis and Evaluation of Pyrimidine Derivatives :
    • A study focused on synthesizing novel pyrimidine derivatives demonstrated that structural modifications could lead to enhanced biological activities. The findings suggest that this compound could be a valuable scaffold for further development in antiviral therapies .
  • Crystallographic Studies :
    • Crystallographic analysis of enzyme-inhibitor complexes has provided insights into the binding affinities and mechanisms of action for similar compounds, paving the way for rational drug design involving this compound and its analogs .

Q & A

Q. What are the optimal synthetic routes for N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine?

The compound is synthesized via sequential silylation of cytosine derivatives. A typical method involves reacting cytosine with hexamethyldisilazane (HMDS) in the presence of a catalyst (e.g., ammonium sulfate) under anhydrous conditions. The reaction proceeds at elevated temperatures (80–100°C) for 12–24 hours, yielding the bis(trimethylsilyl) product. Purification is achieved via silica gel chromatography or distillation under reduced pressure to remove excess silylating agents .

Q. How is the structure of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks corresponding to trimethylsilyl (TMS) groups appear at δ ~0.1–0.3 ppm (¹H) and δ ~0–5 ppm (¹³C). The pyrimidine ring protons resonate between δ 6.5–8.5 ppm .
  • HRMS : Molecular ion peaks align with the theoretical mass (C₁₀H₂₁N₃OSi₂, 255.46 g/mol) .
  • IR Spectroscopy : Absence of NH/OH stretches (3200–3500 cm⁻¹) confirms complete silylation .

Q. What role do the trimethylsilyl groups play in this compound’s reactivity?

The TMS groups act as protecting agents for the amine (-NH₂) and hydroxyl (-OH) functionalities on the pyrimidine ring, enhancing solubility in non-polar solvents and preventing undesired side reactions (e.g., oxidation or nucleophilic attack) during multi-step syntheses. This protection is reversible under acidic or fluoride-ion conditions .

Advanced Research Questions

Q. How does the compound’s stability vary under acidic vs. basic conditions?

  • Acidic Conditions : The TMS groups are susceptible to hydrolysis, cleaving to regenerate cytosine. For example, in HCl/THF (1M, 25°C), complete desilylation occurs within 2 hours, monitored by HPLC .
  • Basic Conditions : Stability increases; no significant degradation is observed in NaOH (pH 10) over 24 hours. This stability enables its use in base-catalyzed reactions, such as nucleophilic substitutions .

Q. What structural modifications influence its interactions with biological targets?

The silyl groups sterically hinder hydrogen bonding with pyrimidine-binding enzymes (e.g., nucleoside kinases), reducing bioavailability. However, replacing one TMS group with a hydroxyl (via controlled hydrolysis) restores hydrogen-bonding capacity, as shown in comparative studies with cytosine derivatives. Dihedral angles between the pyrimidine ring and substituents (e.g., ~12.8° for phenyl groups) further modulate binding affinity .

Q. How do discrepancies in reported solubility data arise, and how can they be resolved?

Literature conflicts stem from varying solvent polarity and measurement techniques. For instance:

  • Polar Solvents (DMF, DMSO) : Solubility >50 mg/mL (reported via gravimetry).
  • Non-Polar Solvents (Hexane) : Solubility <1 mg/mL (measured by UV-Vis at λ = 260 nm). Standardized protocols (e.g., shake-flask method with HPLC quantification) are recommended to minimize variability .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., reaction yields), cross-validate using multiple analytical techniques (e.g., NMR and LC-MS) to confirm product identity and purity.
  • Experimental Design : For stability studies, employ kinetic monitoring (e.g., time-resolved NMR) to track degradation pathways under controlled pH and temperature .

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